molecular formula C15H15N3 B071685 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS No. 171346-87-5

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Cat. No.: B071685
CAS No.: 171346-87-5
M. Wt: 237.3 g/mol
InChI Key: FACFHHMQICTXFZ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an ethylamine substituent at the 3-position

Scientific Research Applications

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach includes the reaction of 2-phenyl-imidazo[1,2-a]pyridine with an oxalic ester reactive derivative, followed by reduction of the carbonyl group and reaction with an amine . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACFHHMQICTXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261003
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171346-87-5
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171346-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 3
Reactant of Route 3
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 4
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 5
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 6
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

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